molecular formula C14H9IN2 B12839004 2-(4-Iodophenyl)quinoxaline

2-(4-Iodophenyl)quinoxaline

Katalognummer: B12839004
Molekulargewicht: 332.14 g/mol
InChI-Schlüssel: SLSYRMSSLJBOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Iodophenyl)quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with an iodophenyl group at the 2-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by iodination. One common method is the reaction of o-phenylenediamine with 4-iodobenzil in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Iodophenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenyl)quinoxaline, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenyl)quinoxaline .

Wirkmechanismus

The mechanism of action of 2-(4-Iodophenyl)quinoxaline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs . The exact pathways involved vary depending on the biological context and the specific derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

2-(4-Iodophenyl)quinoxaline can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can be leveraged for specific chemical transformations and applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C14H9IN2

Molekulargewicht

332.14 g/mol

IUPAC-Name

2-(4-iodophenyl)quinoxaline

InChI

InChI=1S/C14H9IN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H

InChI-Schlüssel

SLSYRMSSLJBOJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.